molecular formula C13H14N2S B5865115 4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B5865115
M. Wt: 230.33 g/mol
InChI Key: ZSFNXPNBOWJZLN-UHFFFAOYSA-N
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Description

4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features a fused thiazole and indole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-ethyl-2,7-dimethyl-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-4-15-11-6-5-8(2)7-10(11)12-13(15)16-9(3)14-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFNXPNBOWJZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,6-dimethylindole with a thioamide in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-d]thiazole: Similar in structure but with a different fused ring system.

    2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]benzothiazole: Contains a benzothiazole ring instead of an indole ring.

    4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]pyridine: Features a pyridine ring instead of an indole ring.

Uniqueness

4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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